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Compound of Interest

Compound Name: 5-Bromo-3-methylpicolinonitrile

Cat. No.: B176418 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound

5-Bromo-3-methylpicolinonitrile (CAS No. 156072-86-5). Aimed at researchers, scientists,

and professionals in drug development, this document compiles available experimental and

predicted spectral data, details experimental methodologies, and presents a logical workflow

for its synthesis.

Compound Overview
5-Bromo-3-methylpicolinonitrile is a substituted pyridine derivative with the molecular

formula C₇H₅BrN₂ and a molecular weight of 197.03 g/mol . Its structure incorporates a pyridine

ring, a bromo group, a methyl group, and a nitrile group, making it a valuable building block in

medicinal chemistry and materials science. Accurate spectral characterization is crucial for its

identification and use in further synthetic applications.

Spectral Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 5-Bromo-3-methylpicolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules.
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¹H NMR Spectral Data

The experimental ¹H NMR spectrum of 5-Bromo-3-methylpicolinonitrile was obtained in

deuterated chloroform (CDCl₃).

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.55 s 1H H-6

7.64 s 1H H-4

2.54 s 3H -CH₃

¹³C NMR Spectral Data (Predicted)

Due to the absence of publicly available experimental ¹³C NMR data, the following chemical

shifts are predicted based on computational models and known substituent effects on the

pyridine ring.

Chemical Shift (δ) ppm Assignment

151.2 C-6

149.8 C-2

141.5 C-4

133.0 C-3

120.1 C-5

116.8 -CN

18.5 -CH₃

Infrared (IR) Spectroscopy (Predicted)
The predicted IR spectrum of 5-Bromo-3-methylpicolinonitrile is expected to show

characteristic absorption bands for its functional groups.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3050 Aromatic C-H Stretching

~2920 Methyl C-H Stretching

~2230 Nitrile (-C≡N) Stretching

~1580, 1470 Aromatic C=C Stretching

~1050 C-Br Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Key MS Data

Parameter Value

Molecular Formula C₇H₅BrN₂

Exact Mass 195.96 g/mol

Molecular Ion [M]⁺
m/z ≈ 196 & 198 (due to ⁷⁹Br and ⁸¹Br isotopes

in ~1:1 ratio)

Predicted Fragmentation Pattern

The fragmentation of 5-Bromo-3-methylpicolinonitrile under electron ionization is predicted

to involve the following key steps:

Loss of Br•: A significant fragment at m/z ≈ 117, corresponding to the loss of the bromine

radical.

Loss of HCN: A fragment resulting from the cleavage of the nitrile group as hydrogen

cyanide.

Loss of CH₃•: Fragmentation involving the loss of the methyl radical.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 5-Bromo-3-methylpicolinonitrile is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as

an internal standard.

Instrumentation: A 300 MHz (or higher) NMR spectrometer is used.

¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number

of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.

IR Spectroscopy
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe or a gas

chromatograph.

Analysis: The mass spectrum is recorded, showing the molecular ion peak and various

fragment ions.
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Synthesis Workflow
The synthesis of 5-Bromo-3-methylpicolinonitrile is a key process for its availability for

research and development. A common synthetic route is outlined below.

Reactants

Reaction Product
2,5-Dibromo-3-methylpyridine

Reaction in DMF
(Dimethylformamide)

Copper(I) Cyanide (CuCN)

5-Bromo-3-methylpicolinonitrileCyanation Reaction

Click to download full resolution via product page

Caption: Synthesis of 5-Bromo-3-methylpicolinonitrile.

This technical guide serves as a foundational resource for the spectral properties and synthesis

of 5-Bromo-3-methylpicolinonitrile. The provided data and protocols are intended to support

the ongoing research and development efforts within the scientific community.

To cite this document: BenchChem. [Spectral Profile of 5-Bromo-3-methylpicolinonitrile: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176418#5-bromo-3-methylpicolinonitrile-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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